N1,N5,N10-Tri-p-coumaroylspermidine
Overview
Description
N1,N5,N10-Tri-p-coumaroylspermidine is a naturally occurring compound found in various plants, including tea flowers (Camellia sinensis) and safflower (Carthamus tinctorius). It is known for its biological activities, such as antioxidant, anti-inflammatory, and anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
N1,N5,N10-Tri-p-coumaroylspermidine is typically synthesized through chemical reactions involving phenylalanine and spermidine. The process involves the reaction of these two compounds under suitable conditions, followed by purification to obtain the target compound .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with scaling up of the reaction conditions and purification processes to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N1,N5,N10-Tri-p-coumaroylspermidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
N1,N5,N10-Tri-p-coumaroylspermidine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential therapeutic effects, such as antioxidant, anti-inflammatory, and anti-tumor activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
N1,N5,N10-Tri-p-coumaroylspermidine exerts its effects through various molecular targets and pathways. It is known to inhibit serotonin uptake by acting on serotonin transporters, which can improve neuropsychological disorders by regulating serotoninergic transmission . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N1,N5,N10-Tri-p-coumaroylspermidine include:
- N1,N5,N10-Tricaffeoylspermidine
- N1-p-Coumaroyl-N5,N10-dicaffeoylspermidine
- N1,N10-di-p-Coumaroyl-N5-caffeoylspermidine
- Safflospermidine A
- Safflospermidine B .
Uniqueness
This compound is unique due to its specific structure and the presence of three p-coumaroyl groups attached to spermidine. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-N-[4-[3-(4-hydroxyphenyl)prop-2-enoyl-[3-[3-(4-hydroxyphenyl)prop-2-enoylamino]propyl]amino]butyl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDVWJCSCYDRMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347348 | |
Record name | Tricoumaroyl spermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
583.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364368-18-3 | |
Record name | Tricoumaroyl spermidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201347348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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